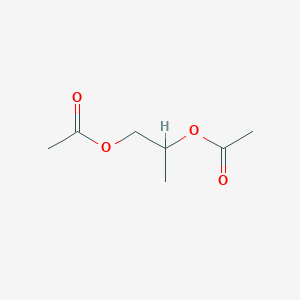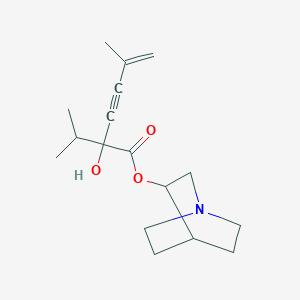
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester, also known as Tropinone, is a chemical compound that has been extensively studied for its potential use in the synthesis of various drugs. Tropinone is a bicyclic ketone that is derived from the alkaloid tropine, which is found in several plants, including Atropa belladonna and Hyoscyamus niger. The compound has a wide range of applications in the pharmaceutical industry, particularly in the synthesis of atropine and scopolamine, which are used to treat several medical conditions, including motion sickness, nausea, and Parkinson's disease.
作用機序
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester acts as an acetylcholine antagonist, which means that it blocks the action of acetylcholine, a neurotransmitter that is involved in several physiological processes, including muscle contraction, heart rate regulation, and memory formation. By blocking the action of acetylcholine, tropinone can produce several physiological effects, including pupil dilation, decreased gastrointestinal motility, and decreased salivation.
Biochemical and Physiological Effects:
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester can produce several biochemical and physiological effects, including increased heart rate, decreased gastrointestinal motility, and decreased salivation. The compound can also produce several central nervous system effects, including drowsiness, confusion, and hallucinations.
実験室実験の利点と制限
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has several advantages and limitations for lab experiments. One of the main advantages of tropinone is its ability to produce several biochemical and physiological effects, which makes it a useful tool for studying the effects of acetylcholine antagonists on the body. However, tropinone also has several limitations, including its potential toxicity and its limited solubility in water.
将来の方向性
There are several future directions for the study of tropinone. One potential direction is the development of new synthesis methods for the compound, which could improve its yield and purity. Another potential direction is the study of the compound's potential use in the synthesis of new drugs, particularly drugs that target the central nervous system. Additionally, the study of tropinone's mechanism of action could lead to the development of new drugs that target acetylcholine receptors.
合成法
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester can be synthesized using several methods, including the Robinson annulation, the Feist-Benary reaction, and the Mannich reaction. The Robinson annulation is a popular method that involves the condensation of an α,β-unsaturated ketone with an aldehyde or ketone in the presence of a base. The Feist-Benary reaction, on the other hand, involves the reaction of an α,β-unsaturated ketone with an alkyne in the presence of a base. The Mannich reaction involves the reaction of an aldehyde or ketone with formaldehyde and a primary or secondary amine in the presence of a base.
科学的研究の応用
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has been extensively studied for its potential use in the synthesis of various drugs, including atropine and scopolamine. Atropine is a medication that is used to treat several medical conditions, including bradycardia, irritable bowel syndrome, and asthma. Scopolamine, on the other hand, is used to treat motion sickness and nausea. 3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester has also been studied for its potential use in the synthesis of other drugs, including cocaine, which is used as a local anesthetic and a stimulant.
特性
CAS番号 |
101564-61-8 |
|---|---|
製品名 |
3-Hexyn-5-enoic acid, 2-hydroxy-2-isopropyl-5-methyl-, 3-quinuclidinyl ester |
分子式 |
C17H25NO3 |
分子量 |
291.4 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-5-methyl-2-propan-2-ylhex-5-en-3-ynoate |
InChI |
InChI=1S/C17H25NO3/c1-12(2)5-8-17(20,13(3)4)16(19)21-15-11-18-9-6-14(15)7-10-18/h13-15,20H,1,6-7,9-11H2,2-4H3 |
InChIキー |
OIPYMFMOSBQFCM-UHFFFAOYSA-N |
SMILES |
CC(C)C(C#CC(=C)C)(C(=O)OC1CN2CCC1CC2)O |
正規SMILES |
CC(C)C(C#CC(=C)C)(C(=O)OC1CN2CCC1CC2)O |
同義語 |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-5-methyl-2-propan-2-yl-hex-5-en- 3-ynoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




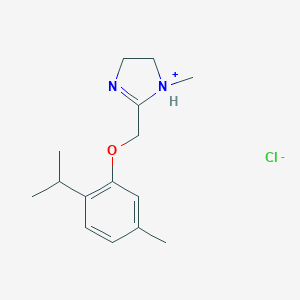


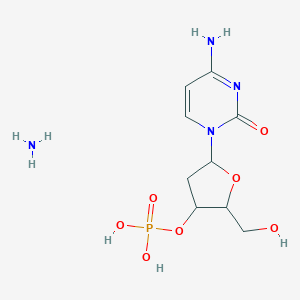
![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)
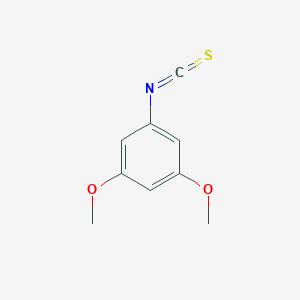
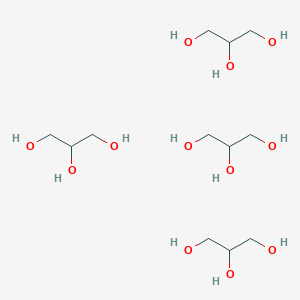

![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B8357.png)



